2-(4-Phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(4-Phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring, which is further connected to an ethanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been reported to exhibit antimicrobial activity, suggesting potential targets could be microbial cells .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, leading to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral effects . This suggests that these compounds may interfere with various biochemical pathways essential for the survival and replication of microorganisms.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been reported to exhibit significant antimicrobial activity, suggesting that these compounds could assist in the development of lead compounds as a treatment against microbial infection .
Action Environment
The efficacy of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-Phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride are largely determined by the thiazole ring in its structure . Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may influence various cellular processes.
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Ethanamine Group: The ethanamine group can be introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the phenyl group or the thiazole ring, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-(4-Phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the ethanamine group, making it less versatile in certain applications.
4-Phenylthiazole-2-amine: Similar structure but different substitution pattern, leading to different chemical and biological properties.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: Contains an indole ring instead of a thiazole ring, resulting in different reactivity and applications.
Uniqueness
2-(4-Phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group, thiazole ring, and ethanamine group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c12-7-6-10-11(13-8-14-10)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLIFVIXHTYCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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